molecular formula C11H18FNO4 B1287146 1-Boc-4-fluoro-4-piperidinecarboxylic Acid CAS No. 614731-04-3

1-Boc-4-fluoro-4-piperidinecarboxylic Acid

Cat. No.: B1287146
CAS No.: 614731-04-3
M. Wt: 247.26 g/mol
InChI Key: NRQOTEPIFSRDMH-UHFFFAOYSA-N
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Description

1-Boc-4-fluoro-4-piperidinecarboxylic acid is an organic compound with the molecular formula C11H18FNO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom attached to the piperidine ring. This compound is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Boc-4-fluoro-4-piperidinecarboxylic acid can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluoropiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-fluoro-4-piperidinecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted piperidine derivatives.

    Deprotection: 4-fluoro-4-piperidinecarboxylic acid.

    Reduction: 4-fluoro-4-piperidinemethanol.

Scientific Research Applications

1-Boc-4-fluoro-4-piperidinecarboxylic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Comparison with Similar Compounds

1-Boc-4-fluoro-4-piperidinecarboxylic acid can be compared with other similar compounds, such as:

    1-Boc-4-chloro-4-piperidinecarboxylic acid: Similar structure but with a chlorine atom instead of fluorine.

    1-Boc-4-methyl-4-piperidinecarboxylic acid: Similar structure but with a methyl group instead of fluorine.

    1-Boc-4-hydroxy-4-piperidinecarboxylic acid: Similar structure but with a hydroxyl group instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can impart distinct electronic and steric properties, influencing its reactivity and interactions in chemical and biological systems .

Properties

IUPAC Name

4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO4/c1-10(2,3)17-9(16)13-6-4-11(12,5-7-13)8(14)15/h4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQOTEPIFSRDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610344
Record name 1-(tert-Butoxycarbonyl)-4-fluoropiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614731-04-3
Record name 1-(tert-Butoxycarbonyl)-4-fluoropiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Boc-4-fluoro-4-piperidinecarboxylic Acid
Reactant of Route 2
1-Boc-4-fluoro-4-piperidinecarboxylic Acid
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Reactant of Route 4
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Reactant of Route 6
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